Regioisomeric Specificity in Drug Discovery: A Validated Precursor for SMN and Nav1.7 Modulators
4-(4-Nitropyridin-3-yl)morpholine is explicitly designated as a key reactant for synthesizing Survival Motor Neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors, according to a major chemical vendor's technical datasheet . This specific application-driven utility differentiates it from closely related isomers like 4-(6-nitropyridin-3-yl)morpholine (CAS 491855-89-1) or 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2), for which such documented, named-target synthetic utility is not readily available in the public domain. The designation as a reactant for these specific drug targets provides a higher degree of confidence in its synthetic utility and relevance for pharmaceutical research.
| Evidence Dimension | Documented Synthetic Application |
|---|---|
| Target Compound Data | Reactant for synthesis of SMN protein modulators and hNav1.7 inhibitors |
| Comparator Or Baseline | Isomeric nitropyridinyl morpholines (e.g., 6-nitro, 5-nitro, 2-nitro analogs) |
| Quantified Difference | Qualitative difference in documented application; no quantitative comparison available. |
| Conditions | Information derived from vendor technical datasheet |
Why This Matters
This specific application evidence de-risks procurement for projects targeting SMN or Nav1.7 pathways, as the compound has already been identified as a relevant synthetic building block.
